molecular formula C8H15BrO2 B1294297 Ethyl 2-bromohexanoate CAS No. 615-96-3

Ethyl 2-bromohexanoate

Cat. No.: B1294297
CAS No.: 615-96-3
M. Wt: 223.11 g/mol
InChI Key: KOUAQOCYMAENKN-UHFFFAOYSA-N
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Description

Ethyl 2-bromohexanoate is an organic compound with the molecular formula C8H15BrO2. It is a colorless liquid with a mild odor and is classified as an ester. This compound is significant in organic synthesis due to its ability to form diverse carbon-carbon bonds, making it a versatile reagent in various chemical reactions .

Biochemical Analysis

Biochemical Properties

Ethyl 2-bromohexanoate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecules. For instance, this compound is used in the preparation of ethyl 2,2-dibromohexanoate and 2-mercaptohexanoic acid derivatives

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular behavior. Additionally, this compound can impact metabolic pathways, leading to variations in metabolite levels and overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their activity. This binding interaction can result in changes in gene expression and subsequent cellular responses. For example, this compound has been shown to interact with enzymes involved in the synthesis of ethyl 2,2-dibromohexanoate, thereby influencing the overall reaction pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated potential impacts on cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. Studies have shown that this compound can cause toxicity at high doses, affecting various physiological processes in animal models . It is essential to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s beneficial properties.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites. These metabolic pathways are crucial for the detoxification and elimination of this compound from the body . Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and overall metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. This interaction can affect the localization and accumulation of this compound within different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound’s interaction with specific biomolecules and its overall biochemical activity . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromohexanoate can be synthesized through the bromination of ethyl hexanoate. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position of the hexanoate ester .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of bromine to a solution of ethyl hexanoate in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the desired product with high purity .

Scientific Research Applications

Comparison with Similar Compounds

Ethyl 2-bromohexanoate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its longer carbon chain, which provides different steric and electronic properties compared to its shorter-chain analogs. This makes it suitable for specific applications where longer carbon chains are required .

Properties

IUPAC Name

ethyl 2-bromohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUAQOCYMAENKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883242
Record name Hexanoic acid, 2-bromo-, ethyl ester
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Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-96-3
Record name Hexanoic acid, 2-bromo-, ethyl ester
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Record name Ethyl 2-bromohexanoate
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Record name Ethyl 2-bromohexanoate
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Record name Hexanoic acid, 2-bromo-, ethyl ester
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Record name Hexanoic acid, 2-bromo-, ethyl ester
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Record name Ethyl 2-bromohexanoate
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Record name ETHYL 2-BROMOHEXANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Ethyl 2-bromohexanoate is reacted with 1,2,4,5-tetrahydro-3H-2,4-benzodiazepine-3-thione (compound V in the paper) to yield a substituted 5,10-dihydrothiazolo[3,2-b][2,4]benzodiazepine (compound X in the paper). [] This reaction is part of a larger synthetic scheme to produce a series of thiazolo[3,2-b][2,4]benzodiazepine derivatives.

A: The paper states that none of the synthesized compounds, including the 5,10-dihydrothiazolo[3,2-b][2,4]benzodiazepine derivative produced using this compound, showed significant biological activity. []

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